molecular formula C18H25N7O B2890694 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415620-59-4

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2890694
CAS No.: 2415620-59-4
M. Wt: 355.446
InChI Key: JNXNFBSEQPTJJL-UHFFFAOYSA-N
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Description

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound featuring a morpholine ring linked to a pyrimidine structure through a piperazine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperazine Intermediate: Starting with 6-ethylpyrimidine, the compound is reacted with piperazine under controlled conditions to form 4-(6-ethylpyrimidin-4-yl)piperazine.

    Coupling with Pyrimidine: The intermediate is then coupled with a pyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Introduction of Morpholine: Finally, the product is reacted with morpholine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the pyrimidine rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can alter the nitrogen-containing rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it can be used to study interactions with various biomolecules, potentially serving as a ligand in receptor studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it might inhibit a particular enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-{6-[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
  • 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Uniqueness

Compared to similar compounds, 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine may exhibit unique binding affinities and selectivities due to the specific positioning of the ethyl group on the pyrimidine ring. This can result in distinct biological activities and therapeutic potentials.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-[6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-2-15-11-16(20-13-19-15)23-3-5-24(6-4-23)17-12-18(22-14-21-17)25-7-9-26-10-8-25/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXNFBSEQPTJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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